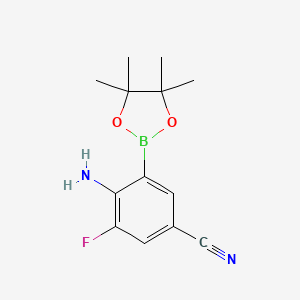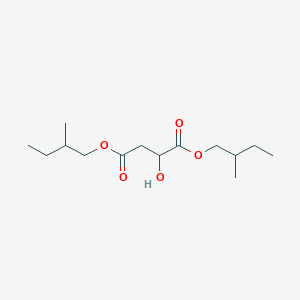
Di-(2-methylbutyl)-DL-malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(2-methylbutyl)-DL-malate is an organic compound that belongs to the class of esters It is formed by the esterification of malic acid with 2-methylbutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-methylbutyl)-DL-malate typically involves the esterification of malic acid with 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100°C to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The esterification reaction is carried out in a similar manner as in the laboratory, but with optimized conditions to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Di-(2-methylbutyl)-DL-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Di-(2-methylbutyl)-DL-malate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Di-(2-methylbutyl)-DL-malate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release malic acid and 2-methylbutanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: Another ester with similar structural features but different applications.
Bis(2-methylbutyl) itaconate: A bio-based itaconate with similar ester groups.
Uniqueness
Di-(2-methylbutyl)-DL-malate is unique due to its specific esterification of malic acid with 2-methylbutanol, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
253596-99-5 |
|---|---|
Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
bis(2-methylbutyl) 2-hydroxybutanedioate |
InChI |
InChI=1S/C14H26O5/c1-5-10(3)8-18-13(16)7-12(15)14(17)19-9-11(4)6-2/h10-12,15H,5-9H2,1-4H3 |
InChI Key |
PUBNFUNTZFWANY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)CC(C(=O)OCC(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene](/img/structure/B14127773.png)
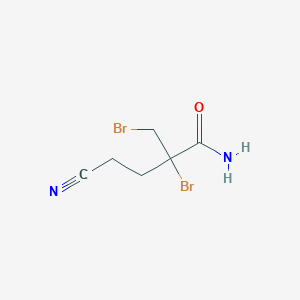
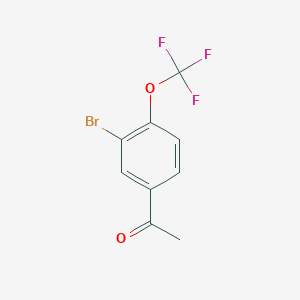
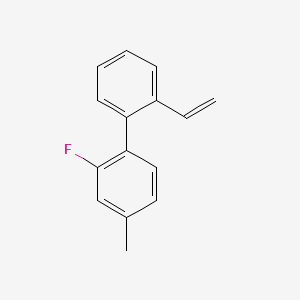
![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)
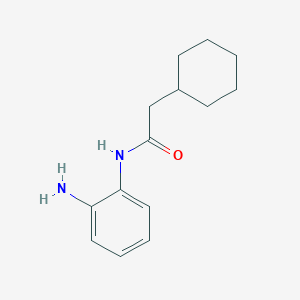
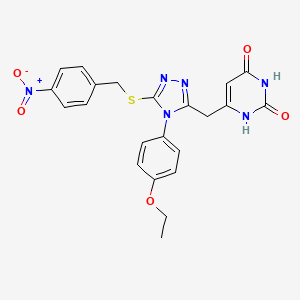
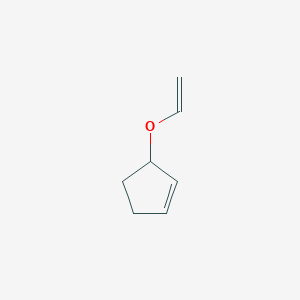
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
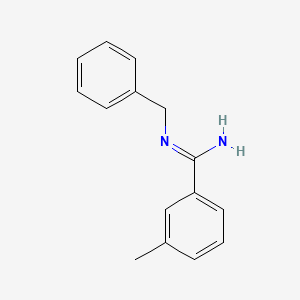
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
